3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-28-17-9-8-14(12-18(17)29-2)16(26)13-30-21-23-22-19-20(27)24(10-11-25(19)21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFZEQIGSGWTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multiple steps. One common method starts with the preparation of the triazolopyrazinone core, followed by the introduction of the phenyl and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Thermal Decomposition and Stability
Eltoprazine dihydrochloride undergoes thermal decomposition under high temperatures, producing hazardous byproducts. Key findings include:
-
Mechanistic Insight : The breakdown of the benzodioxin and piperazine moieties under heat generates gaseous byproducts, with HCl release attributed to the dissociation of the hydrochloride salt .
Solubility and Reactivity in Solvents
Eltoprazine dihydrochloride exhibits variable solubility, influencing its stability in different solvents:
Incompatibility with Reactive Agents
The compound reacts with strong oxidizing agents, leading to hazardous outcomes:
| Reactive Agent | Observed Effect | Source |
|---|---|---|
| Peroxides, chlorates | Exothermic decomposition | |
| Strong acids/bases | Accelerated hydrolysis |
-
Safety Implication : Storage must avoid contact with oxidizing materials to prevent explosive reactions .
Hydrolysis and pH-Dependent Stability
Eltoprazine dihydrochloride is susceptible to hydrolysis under extreme pH conditions:
| pH Range | Stability Profile | Source |
|---|---|---|
| 2–3 | Rapid degradation (acidic cleavage) | |
| 10–12 | Base-induced decomposition |
-
Structural Vulnerability : The benzodioxin ring and piperazine nitrogen atoms are prone to protonation or deprotonation, destabilizing the molecule .
Synthetic and Functionalization Reactions
Eltoprazine dihydrochloride serves as a precursor in medicinal chemistry:
| Reaction Type | Application | Source |
|---|---|---|
| Alkylation | Synthesis of S-15535 (5-HT₁A agonist) | |
| Acylation | Prodrug development |
Scientific Research Applications
Antibacterial Properties
Recent studies have demonstrated that compounds similar to 3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one exhibit significant antibacterial activities. For instance, derivatives of triazolo[4,3-a]pyrazine have shown moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentrations (MIC) for some derivatives were reported as low as 16 μg/mL against Escherichia coli and 32 μg/mL against Staphylococcus aureus, comparable to established antibiotics like ampicillin .
Anticancer Activity
Triazolo[4,3-a]pyrazine derivatives have also been evaluated for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells and induce apoptosis. For example:
- Compounds with specific substitutions at the 7-position of the triazolo[4,3-a]pyrazine structure demonstrated enhanced activity against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
Mechanism of Action
The mechanism of action of 3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Synthetic Scalability : CDI-based methods () are scalable and yield >90% purity, whereas piperazine-functionalized derivatives () require multi-step purification .
Biological Activity
The compound 3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 478.58 g/mol. Its unique structure features a triazolo[4,3-a]pyrazinone moiety which is known to influence its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Reduces inflammation markers in vitro and in vivo.
- Anticonvulsant : May exhibit effects in seizure models.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in critical cellular processes such as:
- Signal transduction pathways
- DNA replication and repair mechanisms
This inhibition can lead to altered cellular responses contributing to its therapeutic effects.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Antimicrobial Activity :
- Anticancer Effects :
- Anti-inflammatory Activity :
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. The results indicated that the compound could serve as a lead for developing new antibiotics due to its effectiveness against resistant bacterial strains .
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways. This finding highlights its potential as an anticancer agent .
Data Summary
The following table summarizes key biological activities and their corresponding IC50/MIC values:
| Biological Activity | Target | IC50/MIC Value |
|---|---|---|
| Antimicrobial | Various Bacteria | 10–50 µg/mL |
| Anticancer | MCF7 (Breast Cancer) | 0.5–1.5 µM |
| Anti-inflammatory | Edema Model | Significant Reduction |
Q & A
Q. Critical Parameters :
Basic Question: Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
Answer:
- 1H/13C NMR : Key peaks include:
- δ 7.3–8.1 ppm (aromatic protons from phenyl and triazolopyrazine moieties) .
- δ 3.8–4.2 ppm (methoxy groups from 3,4-dimethoxyphenyl substituents) .
- IR Spectroscopy : Strong absorption at ~1715 cm⁻¹ (C=O stretching of the pyrazinone ring) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Expected [M+H]+: m/z calculated for C₂₃H₂₀N₄O₄S: 472.12 .
Troubleshooting : Impurities from incomplete cyclization (e.g., hydrazine intermediates) appear as doublets in NMR or additional HPLC peaks at Rt ±1.5 minutes .
Basic Question: How is biological activity assessed for this compound, and what are key assay considerations?
Answer:
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include controls for triazolopyrazine core activity (e.g., 7-cyclopentyl analogues show IC₅₀ = 12–18 μM ).
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli. The 3,4-dimethoxyphenyl group enhances membrane penetration but may reduce selectivity .
Data Interpretation : Compare with structurally similar compounds (e.g., 6-(3,4-dimethoxyphenyl)-3-methyl-triazolo[4,3-b]pyridazine ) to isolate substituent effects.
Advanced Question: What mechanistic insights explain the role of the sulfanyl linker in modulating reactivity?
Answer:
The sulfanyl (-S-) group:
- Electronic Effects : Stabilizes the transition state during nucleophilic substitution via electron donation, as shown by DFT calculations on analogous triazolopyridazines .
- Conformational Flexibility : Enables adaptive binding in enzyme pockets (e.g., kinase inhibition). Molecular dynamics simulations suggest a 15–20° torsional angle shift compared to methylene linkers .
Experimental Validation : Replace -S- with -O- or -CH₂- and compare reaction kinetics (e.g., SNAr rates decrease 3-fold with -CH₂- ).
Advanced Question: How can structure-activity relationships (SAR) guide derivative design?
Answer:
Key SAR trends from analogous compounds:
Design Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to balance potency and solubility .
Advanced Question: How should researchers resolve contradictions in synthetic yield data across studies?
Answer:
Discrepancies often arise from:
- Impurity of Starting Materials : Hydrazinopyrazinones with >95% purity via HPLC are critical; commercial batches may vary .
- Solvent Drying : Anhydrous DMFA (H₂O <0.01%) is essential to prevent hydrolysis of CDI-activated intermediates .
Case Study : A 2025 study reported 80% yield using freshly distilled DMFA, while a 2023 study observed 55% yield with technical-grade solvent .
Advanced Question: What alternative synthetic routes exist for scale-up, and what are their trade-offs?
Answer:
Q. Cost-Benefit Analysis :
| Method | Pros | Cons |
|---|---|---|
| Conventional Reflux | Low cost, high yield | Time-intensive |
| Microwave | Fast, energy-efficient | Capital investment required |
Advanced Question: What challenges arise in crystallizing this compound for X-ray studies?
Answer:
- Polymorphism : The 3,4-dimethoxyphenyl group induces multiple crystal forms. Use methanol/water (9:1) for monoclinic crystals suitable for diffraction .
- Solvent Trapping : DMFA residues disrupt lattice formation. Recrystallize from i-propanol/ethyl acetate (3:1) to exclude polar solvents .
Data Collection Tips : Cool crystals to 100 K to minimize thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
